N,N-dipropylpiperazine-1-sulfonamide
Overview
Description
N,N-dipropylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C10H23N3O2S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By binding to the enzyme, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby inhibiting bacterial growth .
Biochemical pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a necessary cofactor for the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, the inhibition of folic acid synthesis by sulfonamides can lead to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of action
The primary result of the action of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents. They are used to treat a variety of bacterial infections, including urinary tract infections, respiratory tract infections, and others .
Action environment
The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide molecule, which can in turn influence its absorption and distribution in the body .
Biological Activity
N,N-Dipropylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a piperazine ring. This structure is significant as it influences the compound's interaction with biological systems.
1. Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, essential for DNA replication. This mechanism is primarily due to their structural similarity to para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase involved in folate biosynthesis.
Research Findings:
- A study demonstrated that sulfonamides exhibit pronounced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of electron-withdrawing groups in the structure enhances antibacterial potency .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
2. Antiviral Activity
Recent studies have indicated that certain sulfonamide derivatives possess antiviral properties. For instance, compounds with heterocyclic structures similar to this compound have shown effectiveness against viruses like coxsackievirus B and avian paramyxovirus .
Case Study:
A synthesized derivative of this compound exhibited significant inhibitory activity against viral glycoproteins, indicating potential as an antiviral agent .
3. Pharmacological Effects
The pharmacological profile of this compound is also notable. Research indicates that this compound may affect cardiovascular functions by altering perfusion pressure and coronary resistance through calcium channel inhibition .
Experimental Design:
An experiment evaluated the effects of various sulfonamides on perfusion pressure in isolated rat hearts:
Group | Compound | Dose | Effect on Perfusion Pressure |
---|---|---|---|
I | Control | - | Baseline |
II | This compound | 0.001 nM | Decreased perfusion pressure |
III | Other Sulfonamide Derivative | 0.001 nM | Variable effects |
Properties
IUPAC Name |
N,N-dipropylpiperazine-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2S/c1-3-7-12(8-4-2)16(14,15)13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDVPMEGINICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.